molecular formula C6H3BrF3N B2738840 5-Bromo-3-(difluoromethyl)-2-fluoropyridine CAS No. 1805222-04-1

5-Bromo-3-(difluoromethyl)-2-fluoropyridine

Cat. No.: B2738840
CAS No.: 1805222-04-1
M. Wt: 225.996
InChI Key: BMPXRHMVKOFTSU-UHFFFAOYSA-N
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Description

5-Bromo-3-(difluoromethyl)-2-fluoropyridine is a halogenated pyridine derivative characterized by a bromine atom at position 5, a fluorine atom at position 2, and a difluoromethyl (-CF$2$H) group at position 3. According to Enamine Ltd’s Building Blocks Catalogue (2023), its molecular formula is listed as C$6$H$3$BrF$3$NO with a molecular weight of 242.00 g/mol .

The compound’s structural features—multiple halogens and a difluoromethyl group—suggest utility in pharmaceutical and agrochemical synthesis. Fluorinated pyridines are known to enhance metabolic stability, bioavailability, and target-binding affinity in drug candidates . The difluoromethyl group, in particular, balances lipophilicity and electronic effects, making it a valuable moiety in medicinal chemistry .

Properties

IUPAC Name

5-bromo-3-(difluoromethyl)-2-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3N/c7-3-1-4(5(8)9)6(10)11-2-3/h1-2,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPXRHMVKOFTSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1805222-04-1
Record name 5-bromo-3-(difluoromethyl)-2-fluoropyridine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(difluoromethyl)-2-fluoropyridine typically involves the bromination of 3-(difluoromethyl)-2-fluoropyridine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually conducted at low temperatures to ensure selective bromination at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 5-position serves as a key site for palladium-catalyzed cross-coupling reactions. In analogous systems, 5-bromo-2-methylpyridin-3-amine undergoes Suzuki coupling with arylboronic acids using Pd(PPh₃)₄ (5 mol%) and K₃PO₄ as a base in 1,4-dioxane/water (4:1 v/v) at 85–95°C for 15+ hours . For 5-bromo-3-(difluoromethyl)-2-fluoropyridine, similar conditions are expected to yield biaryl derivatives.

Example Reaction Pathway:

This compound+ArB(OH)2Pd(PPh3)4,K3PO45-Ar-3-(difluoromethyl)-2-fluoropyridine\text{this compound} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{K}_3\text{PO}_4} \text{5-Ar-3-(difluoromethyl)-2-fluoropyridine}

Key Features:

  • High regioselectivity due to the electron-withdrawing effects of fluorine and difluoromethyl groups.

  • Yields depend on steric and electronic properties of the arylboronic acid.

Nucleophilic Aromatic Substitution

The bromine atom is susceptible to nucleophilic displacement under basic conditions. For example, amination or alkoxylation reactions may proceed via SNAr mechanisms.

Conditions:

  • Amines: Reaction with primary/secondary amines in DMF at 100–120°C .

  • Thiols: Requires CuI or other catalysts for efficient substitution .

Example:

This compound+NH35-Amino-3-(difluoromethyl)-2-fluoropyridine+HBr\text{this compound} + \text{NH}_3 \rightarrow \text{5-Amino-3-(difluoromethyl)-2-fluoropyridine} + \text{HBr}

Photoredox-Mediated Functionalization

Photoredox catalysis enables C–H functionalization or dehalogenation. For 3-fluoropyridines, visible-light-driven coupling with ketones has been reported .

Reaction Setup:

  • Catalyst: Ru(bpy)₃²⁺, 450 nm LED irradiation.

  • Solvent: MeCN/H₂O.

  • Products: Fluorinated bipyridines or alkylated derivatives .

Reduction and Oxidation

  • Reduction: The difluoromethyl group can be reduced to CH₂F or CH₃ using hydrogenolysis (H₂/Pd-C) or LiAlH₄.

  • Oxidation: Fluorine substituents stabilize the ring against oxidation, but N-oxidation may occur with mCPBA.

Comparative Reactivity

Reaction Type Conditions Major Product Yield Range
Suzuki CouplingPd(PPh₃)₄, K₃PO₄, 85–95°C 5-Aryl-3-(difluoromethyl)-2-fluoropyridine50–85%
Nucleophilic AminationDMF, 100–120°C 5-Amino derivative30–70%
Photoredox CouplingRu(bpy)₃²⁺, 450 nm light Bipyridine derivatives40–65%

Mechanistic Considerations

  • The difluoromethyl group enhances electrophilicity at C-5, facilitating nucleophilic attack or cross-coupling.

  • Fluorine at C-2 directs substitution to the para position (C-5) due to its strong electron-withdrawing effect.

Scientific Research Applications

Medicinal Chemistry

The compound has been evaluated for its potential as an active pharmaceutical ingredient (API). It serves as a molecular scaffold for developing various therapeutic agents targeting different diseases. For instance:

  • Anticancer Activity : Research has indicated that derivatives of 5-bromo-3-(difluoromethyl)-2-fluoropyridine exhibit significant anticancer properties. These compounds have been synthesized and tested against various cancer cell lines, demonstrating promising results comparable to established chemotherapeutic agents .
  • Antimicrobial Properties : The compound has shown effectiveness against several bacterial strains. Studies indicate that it can inhibit the growth of pathogens, making it a candidate for developing new antimicrobial therapies .

Agrochemical Applications

Due to its unique structural features, this compound is also being explored in agrochemistry:

  • Pesticide Development : The compound's fluorinated structure enhances its biological activity against pests and diseases affecting crops. It has been investigated for its insecticidal and fungicidal properties, contributing to the development of more effective agricultural chemicals.

Case Study 1: Anticancer Activity Evaluation

A study published in the International Journal of Pharmaceutical, Chemical and Biological Sciences focused on synthesizing novel derivatives based on this compound. The synthesized compounds were evaluated for their cytotoxicity against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer). Results showed that specific derivatives exhibited IC50 values significantly lower than those of standard treatments like doxorubicin, highlighting their potential as new anticancer agents .

Case Study 2: Antimicrobial Efficacy

In another study assessing antimicrobial properties, derivatives of this compound were tested against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that several compounds demonstrated strong antibacterial activity with minimum inhibitory concentrations (MICs) comparable to existing antibiotics. This suggests their potential as lead compounds in antibiotic development .

Data Table: Summary of Biological Activities

Activity TypeTarget OrganismsObserved EffectsReference
AnticancerPC3, K562, HeLa, A549Significant cytotoxicity
AntimicrobialStaphylococcus aureusStrong antibacterial activity
InsecticidalMythimna separataModerate insecticidal activity
FungicidalBotrytis cinereaEffective against fungal pathogens

Mechanism of Action

The mechanism of action of 5-Bromo-3-(difluoromethyl)-2-fluoropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine, fluorine, and difluoromethyl groups can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

5-Bromo-2-chloro-3-fluoropyridine (CAS: Not specified)

  • Structure : Bromine (position 5), chlorine (position 2), fluorine (position 3).
  • Reactivity: Demonstrates chemoselective amination under palladium catalysis, favoring substitution at the bromine site .
  • Applications : Used as a building block in fungicidal compositions due to halogen diversity .

3-Bromo-2-chloro-5-fluoropyridine (CAS: 1211590-18-9)

  • Structure : Bromine (position 3), chlorine (position 2), fluorine (position 5).
  • Key Difference : Halogen positioning significantly impacts electronic distribution. The meta-fluorine in this compound contrasts with the para-fluorine in 5-Bromo-3-(difluoromethyl)-2-fluoropyridine, affecting dipole moments and solubility .

Trifluoromethyl- and Difluoromethyl-Substituted Pyridines

5-Bromo-2-chloro-3-(trifluoromethyl)pyridine (CAS: Not specified)

  • Structure : Trifluoromethyl (-CF$_3$) at position 3.
  • Comparison : The -CF$3$ group is more electron-withdrawing than -CF$2$H, leading to reduced nucleophilic aromatic substitution (SNAr) reactivity but enhanced metabolic stability .
  • Applications : Valued in agrochemicals for its resistance to oxidative degradation .

5-Bromo-3-(difluoromethyl)-2-methoxypyridine (CAS: 1254123-51-7)

  • Structure : Methoxy (-OCH$_3$) at position 2 instead of fluorine.
  • This compound’s solubility in polar solvents is likely higher due to the oxygen atom .

Methyl-Substituted Pyridines

5-Bromo-2-fluoro-3-picoline (2-Fluoro-5-bromo-3-methylpyridine)

  • Structure : Methyl (-CH$_3$) at position 3.
  • Comparison : The methyl group enhances lipophilicity but reduces electronegativity at position 3, making this compound less reactive in SNAr reactions compared to difluoromethyl analogs .

Data Table: Structural and Property Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications
This compound Br (5), F (2), -CF$_2$H (3) C$6$H$3$BrF$_3$NO* 242.00 Pharmaceuticals, Agrochemicals
5-Bromo-2-chloro-3-fluoropyridine Br (5), Cl (2), F (3) C$5$H$2$BrClFN 223.43 Fungicides
5-Bromo-2-chloro-3-(trifluoromethyl)pyridine Br (5), Cl (2), -CF$_3$ (3) C$6$H$2$BrClF$_3$N 265.44 Agrochemicals
5-Bromo-3-(difluoromethyl)-2-methoxypyridine Br (5), -OCH$3$ (2), -CF$2$H (3) C$7$H$6$BrF$_2$NO 238.03 Research intermediates
5-Bromo-2-fluoro-3-picoline Br (5), F (2), -CH$_3$ (3) C$6$H$5$BrFN 204.01 Organic synthesis

*Note: The molecular formula provided in includes an oxygen atom, which may reflect a catalog error .

Biological Activity

5-Bromo-3-(difluoromethyl)-2-fluoropyridine is a halogenated pyridine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound features a pyridine ring substituted with bromine and fluorine atoms, which can influence its reactivity and biological properties. The compound can be synthesized through various methods, including palladium-catalyzed cross-coupling reactions, which allow for the introduction of the difluoromethyl group at the desired position on the pyridine ring .

1. Antimicrobial Activity

Research indicates that halogenated pyridine derivatives exhibit significant antimicrobial properties. For instance, compounds related to this compound have shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In one study, derivatives demonstrated inhibition rates exceeding 90% against E. coli, highlighting their potential as antimicrobial agents .

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies have shown that derivatives can inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases. The presence of multiple halogen substituents appears to enhance this activity, possibly through modulation of cellular signaling pathways .

3. Anticancer Potential

The anticancer activity of this compound has also been explored. In vitro studies have indicated that certain derivatives can induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values lower than those of conventional chemotherapeutics like 5-Fluorouracil . The mechanism of action may involve the inhibition of specific kinases involved in cell proliferation and survival pathways.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

  • Halogen Substitution : The presence of bromine and fluorine enhances both antimicrobial and anticancer activities compared to non-halogenated analogs.
  • Difluoromethyl Group : This group appears to contribute significantly to the compound's reactivity and biological efficacy, particularly in inhibiting specific enzymes involved in tumor progression .
SubstituentBiological ActivityRemarks
BromineHigh antimicrobial activityEnhances interaction with bacterial membranes
FluorineIncreased cytotoxicityModulates receptor binding affinity
DifluoromethylPotent kinase inhibitionInfluences metabolic pathways in cancer cells

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

  • Antimicrobial Efficacy : A study demonstrated that a derivative of this compound exhibited over 90% inhibition against E. coli, suggesting its potential as a lead compound in antibiotic development .
  • Cancer Cell Apoptosis : In vitro assays showed that compounds derived from this structure induced significant apoptosis in breast cancer cell lines, with mechanisms involving mitochondrial pathway activation being proposed .
  • Inflammation Modulation : Research indicated that certain derivatives could reduce levels of pro-inflammatory cytokines by up to 70%, showcasing their potential for therapeutic applications in inflammatory diseases .

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